4-(4-Butylbenzoyl)-2-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-butylphenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-4-5-14-6-8-15(9-7-14)17(19)16-10-11-18-13(2)12-16/h6-12H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFJQGHIYRWNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Butylbenzoyl 2 Methylpyridine and Its Structural Analogues
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic analysis of the target molecule, 4-(4-butylbenzoyl)-2-methylpyridine, points to two main synthetic pathways. The primary disconnection is at the carbonyl carbon, suggesting a coupling reaction between a functionalized 2-methylpyridine (B31789) and a 4-butylbenzoyl derivative. This leads to key precursors such as halogenated pyridines and butylbenzoyl halides or related organometallic reagents.
This classical approach involves the reaction of a nucleophilic butylbenzoyl species with an electrophilic halopyridine or vice versa. The regioselectivity of this coupling is a critical aspect of the synthesis design.
The use of 4-halogenated-2-methylpyridines, such as 4-chloro- or 4-bromo-2-methylpyridine, serves as a cornerstone for introducing substituents at the C4 position. However, the inherent electronic properties of the pyridine (B92270) ring can influence the reactivity. For instance, in 4-acetylpyridine (B144475) N-oxide, substitution is often directed to the C2 position due to the electron-withdrawing nature of the acetyl group at the C4 position. oaji.net This suggests that direct functionalization at the C4 position of a pre-functionalized 2-methylpyridine might require careful selection of reaction conditions and catalysts to achieve the desired regioselectivity.
Strategies to overcome these challenges include the use of pyridine N-oxides, which can alter the electronic distribution of the ring and facilitate nucleophilic attack at the C4 position. Following the coupling reaction, the N-oxide can be readily removed.
The corresponding 4-butylbenzoyl halides are essential reagents for acylation reactions. The synthesis of these compounds is generally straightforward.
4-n-Butylbenzoyl chloride can be prepared from 4-n-butylbenzoic acid. The conversion of the carboxylic acid to the acyl chloride is a standard transformation, typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). sigmaaldrich.comsigmaaldrich.comnih.gov
4-tert-Butylbenzoyl chloride is similarly synthesized from 4-tert-butylbenzoic acid. chemicalbook.comchemdad.com Commercial suppliers often list thionyl chloride or oxalyl chloride as reagents for this preparation. chemicalbook.comchemdad.com The purification of the resulting acyl chloride can be performed by vacuum distillation. chemicalbook.comchemdad.com Friedel-Crafts acylation reactions using 4-tert-butylbenzoyl chloride have been investigated, for example, with mesitylene (B46885) in the presence of aluminum chloride (AlCl₃). chemicalbook.comscientificlabs.co.uksigmaaldrich.com
A related precursor, 4-tert-butylbenzyl chloride, can be synthesized by reacting tert-butylbenzene (B1681246) with formaldehyde, hydrochloric acid, and formic acid. google.com Additionally, processes for preparing 4-tert-butylbenzaldehyde, another related precursor, involve the bromination of 4-tert-butyltoluene (B18130) followed by hydrolysis. google.com
Modern synthetic chemistry heavily relies on organometallic cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. These methods are particularly valuable for constructing complex molecules like this compound.
A plethora of transition metal-catalyzed cross-coupling reactions have been developed for the arylation of pyridines.
Palladium-catalyzed C-H arylation represents a powerful tool for directly forming C-C bonds by activating a C-H bond of the pyridine ring, thus avoiding the need for pre-functionalized starting materials. organic-chemistry.org Ligand-free Pd(OAc)₂ has been shown to be effective for the selective arylation of pyridine N-oxides using potassium aryltrifluoroborates as coupling partners.
Iron-catalyzed cross-coupling reactions have gained significant attention due to iron's low cost and toxicity. google.com Iron salts like FeClₙ and Fe(acac)ₙ can catalyze the coupling of organometallic reagents with (hetero)aryl chlorides. google.com For instance, iron(II) acetylacetonate (B107027) has been used for the cross-coupling of electron-deficient heterocycles like pyridines with organoboron species.
Cobalt-catalyzed cross-coupling reactions offer an alternative to more expensive metals. Cobalt catalysts have been employed for the coupling of pyridine phosphonium (B103445) salts with alkylzinc reagents, providing a method for alkylation at the 4-position of pyridines.
Nickel-catalyzed cross-coupling reactions are also widely used for the synthesis of functionalized pyridines. Nickel catalysts can facilitate the coupling of 2-chloropyridines with various organometallic reagents.
A significant challenge in pyridine chemistry is achieving functionalization at positions remote from the nitrogen atom, such as the C4 position. nih.gov Traditional organolithium bases often lead to addition at the C2 position. nih.gov However, the use of n-butylsodium has been shown to selectively deprotonate pyridine at the C4 position. nih.gov The resulting 4-sodiopyridine can then be transmetalated with zinc chloride to form a 4-pyridylzinc reagent. nih.gov
These organozinc reagents are ideal for Negishi cross-coupling reactions due to their high functional group tolerance and relatively mild reaction conditions. nih.gov This two-step sequence of C-H activation followed by transmetalation and cross-coupling provides a powerful strategy for installing aryl or acyl groups at the C4 position of a pyridine ring. nih.gov Solid, salt-stabilized functionalized organozinc compounds have been prepared and shown to be effective in cross-coupling and carbonyl addition reactions.
Organometallic Approaches in C-C Bond Formation
Strategies for Regioisomeric and Stereoisomeric Control in Analogous Systems
The synthesis of specific isomers of this compound requires precise control over the reaction conditions and synthetic strategy. This section explores the investigation of its regioisomer, 5-(4-Butylbenzoyl)-2-methylpyridine, and the potential for stereoselective synthesis in this class of molecules.
Investigation of Regioisomers (e.g., 5-(4-Butylbenzoyl)-2-methylpyridine)
The synthesis of the regioisomer, 5-(4-Butylbenzoyl)-2-methylpyridine, presents a different set of challenges regarding regioselectivity. Direct Friedel-Crafts acylation of 2-methylpyridine often yields a mixture of isomers, with the 5-substituted product being one of the components. Separation of these isomers can be challenging, necessitating the development of more selective synthetic routes.
One potential strategy involves the synthesis of a 5-substituted 2-methylpyridine derivative that can be subsequently converted to the desired ketone. For example, starting with a 2-methyl-5-bromopyridine, a Negishi or Suzuki coupling with a suitable organozinc or boronic acid derivative of 4-butylbenzene could be envisioned, followed by oxidation of the resulting coupled product.
Another approach involves the construction of the pyridine ring itself to favor the desired substitution pattern. A two-stage synthesis starting from 5-aroyl-3-(benzyloxy)-2-(het)aryl-4H-pyran-4-ones has been reported to yield 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. nih.gov While this yields a different pyridine core, it demonstrates a strategy for introducing an aroyl group at the 5-position.
A search of chemical supplier databases indicates that 5-(4-Butylbenzoyl)-2-methylpyridine has been synthesized, although it is currently listed as a discontinued (B1498344) product. cymitquimica.com This suggests that viable, though perhaps not commercially scalable, synthetic routes exist.
Exploration of Enantioselective and Diastereoselective Synthetic Routes
For molecules in the class of diaryl ketones and substituted pyridines that possess a chiral center, the development of enantioselective and diastereoselective synthetic routes is of significant interest. While this compound itself is achiral, analogous systems with stereocenters can be synthesized using stereocontrolled methods.
Diastereoselective synthesis of substituted pyridines can be achieved through one-pot, four-component reactions. For example, the reaction of aromatic aldehydes, malononitrile, and a pyrimido[1,2-a]pyrimidine derivative in the presence of an organic base catalyst has been shown to produce novel substituted pyridines with high diastereoselectivity. thieme-connect.comthieme-connect.com The stereochemistry of the products was confirmed by X-ray diffraction analysis. thieme-connect.com Similarly, diastereopure substituted diaziridines can be synthesized from simple ketones, aldehydes, and amines, which could serve as precursors to chiral pyridines. rsc.org
Enantioselective synthesis can be approached in several ways. For diaryl ketones, which are structurally related to the target molecule, enantioselective reduction of the ketone to a chiral alcohol is a well-established method. Furthermore, the enantioselective alkylation of 2-alkylpyridines using chiral lithium amides as noncovalent stereodirecting auxiliaries provides a route to chiral pyridines. This method obviates the need for pre-functionalization of the substrate. semanticscholar.org
In cases where a chiral center is introduced, for instance, by modification of the butyl group or the pyridine ring, enantioselective methods would be applicable. The development of such routes is crucial for the synthesis of biologically active molecules where a specific stereoisomer is often responsible for the desired therapeutic effect.
Chemical Reactivity and Mechanistic Investigations of 4 4 Butylbenzoyl 2 Methylpyridine
Reactivity at the Ketone Carbonyl Center
The ketone carbonyl group, a classic electrophilic center, is a primary site for chemical modifications in 4-(4-butylbenzoyl)-2-methylpyridine. Its reactivity is influenced by the electronic effects of the flanking aryl and pyridyl rings.
Nucleophilic Addition Reactions
The polarized carbon-oxygen double bond of the carbonyl group is susceptible to attack by various nucleophiles. libretexts.orgmasterorganicchemistry.comlibretexts.org These reactions typically proceed via the formation of a tetrahedral intermediate, which is subsequently protonated to yield an alcohol. libretexts.org The general reactivity of ketones is less than that of aldehydes due to the steric hindrance and electronic stabilization provided by the two adjacent carbon substituents. libretexts.org
A prominent example of nucleophilic addition is the Grignard reaction . wikipedia.orgorganic-chemistry.org Treatment of this compound with an organomagnesium halide (R-MgX) would lead to the formation of a tertiary alcohol after acidic workup. leah4sci.comyoutube.com The carbon atom of the Grignard reagent, acting as a nucleophile, attacks the electrophilic carbonyl carbon. wikipedia.org
Another significant nucleophilic addition is the Wittig reaction , which offers a pathway to synthesize alkenes from ketones. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction involves a phosphorus ylide (a Wittig reagent), which reacts with the ketone to form a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgorganic-chemistry.org This intermediate then decomposes to yield the desired alkene and a phosphine (B1218219) oxide. organic-chemistry.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. organic-chemistry.org
| Reaction | Reagent | Product Type | General Mechanism |
| Grignard Reaction | R-MgX, then H₃O⁺ | Tertiary Alcohol | Nucleophilic addition of the carbanionic R-group to the carbonyl carbon, followed by protonation of the resulting alkoxide. wikipedia.orgleah4sci.com |
| Wittig Reaction | Ph₃P=CHR | Alkene | [2+2] cycloaddition of the ylide to the carbonyl group to form an oxaphosphetane, followed by decomposition. wikipedia.orgorganic-chemistry.org |
α-Functionalization Adjacent to the Carbonyl Group
The carbon atoms adjacent to the carbonyl group, known as α-carbons, exhibit enhanced reactivity due to the electron-withdrawing nature of the carbonyl and the ability to form stable enol or enolate intermediates. wikipedia.org
α-Halogenation of ketones can be achieved under either acidic or basic conditions. wikipedia.orgnih.govpressbooks.pub In an acidic medium, the reaction proceeds through an enol intermediate, and typically results in the substitution of a single α-hydrogen. pressbooks.pubmasterorganicchemistry.com The introduction of a halogen atom deactivates the carbonyl group towards further protonation, thus preventing polyhalogenation. pressbooks.pub Conversely, under basic conditions, an enolate is formed, and the inductive effect of the first halogen atom increases the acidity of the remaining α-hydrogens, leading to rapid successive halogenations. wikipedia.org For a methyl ketone, this can lead to the haloform reaction. wikipedia.org
α-Alkylation can be accomplished by first forming an enolate using a strong base, followed by reaction with an alkyl halide. The enolate acts as a nucleophile, displacing the halide from the alkylating agent. Direct enantioselective α-alkylation of related 2-alkylpyridines has been achieved using chiral lithium amides as noncovalent stereodirecting auxiliaries. nih.gov
| Reaction | Conditions | Key Intermediate | Typical Outcome |
| Acid-Catalyzed α-Halogenation | X₂, Acid (e.g., Acetic Acid) | Enol | Monohalogenation at the more substituted α-carbon. pressbooks.pubmasterorganicchemistry.com |
| Base-Promoted α-Halogenation | X₂, Base (e.g., NaOH) | Enolate | Polyhalogenation at the less substituted α-carbon. wikipedia.org |
| α-Alkylation | Strong Base, then R-X | Enolate | Introduction of an alkyl group at the α-position. |
Transformations Involving the Pyridine (B92270) Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, enabling a variety of chemical transformations.
Coordination Chemistry with Metal Centers
Pyridine and its derivatives are well-known ligands in coordination chemistry, readily forming complexes with a wide range of metal ions. The nitrogen atom in this compound can act as a Lewis base, donating its lone pair of electrons to a metal center. The resulting coordination complexes can have applications in catalysis. For instance, pyridinooxazoline (PyOx) ligands, which share the pyridine nitrogen motif, are utilized in asymmetric catalysis. nih.gov The steric and electronic properties of the substituents on the pyridine ring, such as the 2-methyl and 4-benzoyl groups, would influence the coordination geometry and stability of the resulting metal complexes.
N-Oxidation and N-Alkylation Pathways
The nucleophilic nitrogen atom of the pyridine ring can be readily oxidized. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), which converts the pyridine to the corresponding pyridine N-oxide . chemtube3d.comacs.orgacs.orgarkat-usa.org This oxidation alters the electronic properties of the pyridine ring, making it more reactive towards both electrophilic and nucleophilic substitution. chemtube3d.com The N-oxidation of various substituted pyridines with m-CPBA has been shown to proceed in high yields. arkat-usa.orgresearchgate.net
N-Alkylation of the pyridine nitrogen can be achieved by reaction with alkyl halides. quimicaorganica.org This reaction proceeds via a nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkyl halide, resulting in the formation of a pyridinium (B92312) salt. quimicaorganica.org Studies on related bis(imino)pyridine systems have shown that N-alkylation can occur with organolithium and other organometallic reagents, sometimes proceeding through single electron-transfer mechanisms. researchgate.net
| Transformation | Reagent | Product | Key Feature |
| N-Oxidation | m-CPBA | Pyridine N-oxide | Increases reactivity of the pyridine ring. chemtube3d.com |
| N-Alkylation | Alkyl Halide (R-X) | Pyridinium Salt | Forms a positively charged nitrogen center. quimicaorganica.org |
Reactions of the Butyl Chain and Aromatic Rings
The butyl group and the two aromatic rings also present sites for chemical modification, although their reactivity is generally lower than that of the carbonyl group and the pyridine nitrogen.
The butyl-substituted benzene (B151609) ring is susceptible to electrophilic aromatic substitution . The butyl group is an activating, ortho, para-directing group due to its electron-donating inductive effect. stackexchange.comquora.com However, the bulky nature of the butyl group can sterically hinder the ortho positions, leading to a preference for substitution at the para position. ucalgary.calibretexts.org
The butyl chain itself can undergo free-radical halogenation , typically at the benzylic position (the carbon atom attached to the aromatic ring). ucalgary.calibretexts.orgwikipedia.org The benzylic C-H bonds are weaker than other sp³ C-H bonds because the resulting benzylic radical is resonance-stabilized by the aromatic ring. libretexts.orgchegg.com Reagents such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator are commonly used for selective benzylic bromination. ucalgary.calibretexts.org
The pyridine ring can also undergo electrophilic aromatic substitution, although it is generally less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom. The N-oxide derivative, however, is more reactive towards electrophilic substitution. chemtube3d.com Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present at the 2- or 4-position.
Finally, the aromatic rings can be reduced (hydrogenated) under forcing conditions, typically requiring high pressures of hydrogen gas and potent catalysts like rhodium on carbon. unizin.org
| Functional Group | Reaction Type | Reagents/Conditions | Selectivity/Comment |
| Butyl-substituted benzene ring | Electrophilic Aromatic Substitution | Electrophile, Lewis Acid | Ortho, para-directing, with para favored due to sterics. stackexchange.comucalgary.ca |
| Butyl chain | Free-Radical Halogenation | NBS, light/initiator | Selective for the benzylic position. ucalgary.calibretexts.org |
| Pyridine ring | Electrophilic Aromatic Substitution | Electrophile, harsh conditions | Generally deactivated towards electrophiles. |
| Aromatic rings | Hydrogenation | H₂, Rh/C, high pressure | Reduction to corresponding cycloalkanes. unizin.org |
C-H Functionalization Strategies (e.g., Alkyl C-H Borylation)
For the butylphenyl moiety, the iridium catalyst is expected to direct borylation to the positions least sterically hindered and most activated by the electron-donating butyl group. In iridium-catalyzed borylations of monosubstituted arenes, a mixture of meta and para products is often observed. madridge.org Given the steric bulk of the benzoylpyridine substituent, borylation would likely favor the positions ortho and meta to the butyl group.
In the case of the pyridine ring, its electron-deficient nature generally makes it less reactive towards electrophilic C-H borylation compared to the phenyl ring. However, iridium-catalyzed borylation of pyridines is well-documented, with regioselectivity being highly dependent on the substitution pattern. kiku.dk For 2-substituted pyridines, borylation often occurs at the C4 and C6 positions. In the case of this compound, the C4 position is occupied. Therefore, any C-H borylation on the pyridine ring would likely be directed to the C6 position, and potentially the C3 and C5 positions, influenced by the directing effect of the methyl group and the deactivating effect of the benzoyl group.
Studies on the iridium-catalyzed borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes have shown that there is a distinct electronic contribution to the regioselectivity, with a preference for borylation at the site of the most deshielded, sterically accessible hydrogen atom. kiku.dk This suggests that a careful analysis of the 1H NMR spectrum of this compound could provide valuable clues for predicting the most probable sites of C-H borylation.
A modular synthesis approach for benzoylpyridines has been developed, which could potentially be adapted for the synthesis of various functionalized derivatives of this compound, including borylated analogues. nih.govacs.org
Table 1: Predicted Regioselectivity of C-H Borylation on this compound
| Aromatic Ring | Position | Predicted Reactivity | Rationale |
| Butylphenyl | Ortho to Butyl | Possible | Activated by the butyl group, but may have some steric hindrance. |
| Butylphenyl | Meta to Butyl | Likely | Less sterically hindered than the ortho position. |
| Pyridine | C6 | Likely | Sterically accessible and influenced by the 2-methyl group. |
| Pyridine | C3/C5 | Possible | Less favored due to the deactivating effect of the benzoyl group. |
Electrophilic Aromatic Substitution on the Butylphenyl Moiety
The butylphenyl moiety in this compound is expected to be the more reactive of the two aromatic rings towards electrophilic aromatic substitution (EAS). The butyl group is an activating, ortho-para directing group, meaning it increases the electron density of the phenyl ring and directs incoming electrophiles to the positions ortho and para to itself.
It is important to note that Friedel-Crafts reactions (alkylation and acylation) on the pyridine ring itself are generally not feasible due to the deactivation of the ring by the nitrogen atom and its propensity to coordinate with the Lewis acid catalyst. uoanbar.edu.iq Any Friedel-Crafts type reaction would almost certainly occur on the more reactive butylphenyl ring.
Mechanistic Studies of Key Reaction Pathways
Elucidation of Reaction Intermediates
The mechanism of electrophilic aromatic substitution involves the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In the case of the butylphenyl ring of this compound, the stability of the possible arenium ion intermediates will determine the regiochemical outcome. Attack at the positions ortho and para to the butyl group allows for resonance structures where the positive charge is delocalized onto the carbon bearing the alkyl group, which is a stabilizing interaction.
For C-H borylation reactions catalyzed by iridium, the mechanism is thought to involve the oxidative addition of a C-H bond to the iridium center, followed by reductive elimination to form the C-B bond. The intermediates in this catalytic cycle would involve iridium complexes with the substrate coordinated.
In the context of the modular synthesis of benzoylpyridines, a proposed mechanism involves the formation of a ketyl radical intermediate through a single-electron transfer (SET) process upon photochemical irradiation. nih.govacs.org This is followed by a radical-radical cross-coupling with a cyanopyridine radical anion. nih.govacs.org
Kinetic and Thermodynamic Considerations in Complex Transformations
The regioselectivity of chemical reactions can be under either kinetic or thermodynamic control. Kinetic control favors the product that is formed fastest (lowest activation energy), while thermodynamic control favors the most stable product. In electrophilic aromatic substitution, the distribution of ortho, meta, and para isomers can sometimes be influenced by reaction temperature and time. At lower temperatures, the reaction may be under kinetic control, while at higher temperatures, equilibration may occur, leading to a product distribution that reflects thermodynamic stability.
For the borylation of quinolines, it has been observed that conducting the reaction at room temperature can enhance electronic selectivity, suggesting a kinetic preference for certain positions. kiku.dk This highlights the importance of reaction conditions in controlling the outcome of C-H functionalization reactions on complex heterocyclic systems. The interplay between the activating butylphenyl group and the deactivating pyridine ring in this compound could lead to interesting kinetic versus thermodynamic product distributions in various transformations, warranting further investigation.
Advanced Spectroscopic Characterization of 4 4 Butylbenzoyl 2 Methylpyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.
High-Resolution ¹H NMR and ¹³C NMR Analysis
The ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each nucleus. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine (B92270) and benzene (B151609) rings. The 4-benzoyl group, being electron-withdrawing, will deshield adjacent protons and carbons, while the 2-methyl group has a minor shielding effect.
¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the three aromatic systems (pyridine ring, benzene ring) and the aliphatic butyl chain.
Pyridine Ring Protons: Three protons are attached to the pyridine ring. The proton at the C-6 position is expected to be a doublet, coupled to the H-5 proton. The H-5 proton will likely appear as a doublet of doublets, coupled to both H-6 and H-3. The H-3 proton should appear as a singlet or a narrowly split doublet due to a smaller four-bond coupling to H-5.
Benzene Ring Protons: The para-substituted benzene ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets, each integrating to two protons.
Butyl Chain Protons: The n-butyl group will show four signals: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene group (CH₂), a quintet for the next methylene group, and a triplet for the methylene group attached to the benzene ring.
Methyl Pyridine Protons: The methyl group at the C-2 position of the pyridine ring will appear as a distinct singlet in the upfield aromatic region.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display signals for all 17 unique carbon atoms in the molecule.
Carbonyl Carbon: The ketone carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm.
Aromatic Carbons: The spectra will contain signals for the five carbons of the pyridine ring and the six carbons of the benzene ring. The carbons directly attached to the nitrogen (C-2, C-6) and the carbonyl group (C-4, C-1') will be significantly deshielded.
Aliphatic Carbons: Four distinct signals corresponding to the carbons of the n-butyl chain will be observed in the upfield region of the spectrum.
The following tables provide the predicted ¹H and ¹³C NMR chemical shifts for 4-(4-Butylbenzoyl)-2-methylpyridine.
Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.65 | d | 1H | H-6 (Pyridine) |
| ~7.80 | d | 2H | H-2', H-6' (Benzene) |
| ~7.55 | dd | 1H | H-5 (Pyridine) |
| ~7.45 | s | 1H | H-3 (Pyridine) |
| ~7.30 | d | 2H | H-3', H-5' (Benzene) |
| ~2.70 | t | 2H | -CH₂- (Butyl, α to ring) |
| ~2.60 | s | 3H | 2-CH₃ (Pyridine) |
| ~1.65 | quint | 2H | -CH₂- (Butyl) |
| ~1.40 | sext | 2H | -CH₂- (Butyl) |
| ~0.95 | t | 3H | -CH₃ (Butyl, terminal) |
Predicted ¹³C NMR Data for this compound Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~195.5 | C=O (Carbonyl) |
| ~159.0 | C-2 (Pyridine) |
| ~150.5 | C-6 (Pyridine) |
| ~148.0 | C-4' (Benzene) |
| ~145.0 | C-4 (Pyridine) |
| ~135.0 | C-1' (Benzene) |
| ~130.0 | C-2', C-6' (Benzene) |
| ~128.5 | C-3', C-5' (Benzene) |
| ~124.0 | C-3 (Pyridine) |
| ~121.0 | C-5 (Pyridine) |
| ~35.5 | -CH₂- (Butyl, α to ring) |
| ~33.0 | -CH₂- (Butyl) |
| ~24.5 | 2-CH₃ (Pyridine) |
| ~22.5 | -CH₂- (Butyl) |
| ~14.0 | -CH₃ (Butyl, terminal) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
2D NMR experiments are essential for confirming the assignments made from 1D spectra by revealing correlations between nuclei. huji.ac.ilsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Key expected correlations would include those between H-5 and H-6 of the pyridine ring and among the adjacent methylene protons of the butyl chain.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. sdsu.eduyoutube.com This allows for the unambiguous assignment of all protonated carbons. For example, the proton signal at ~8.65 ppm would show a cross-peak with the carbon signal at ~150.5 ppm, confirming their assignment as H-6 and C-6, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds, which is critical for connecting the different structural fragments of the molecule. sdsu.eduyoutube.comresearchgate.net Crucial correlations would be expected from the pyridine protons (H-3 and H-5) to the carbonyl carbon (~195.5 ppm), and from the benzene protons (H-3' and H-5') to the carbonyl carbon, confirming the benzoylpyridine core structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of their bonding connectivity. NOESY would be useful to confirm the spatial arrangement, for example, by showing a correlation between the 2-methyl protons and the H-3 proton on the pyridine ring.
Solid-State NMR Spectroscopy (if applicable)
Solid-state NMR (ssNMR) provides information about the structure, packing, and dynamics of molecules in the solid state. emory.eduwikipedia.org As molecular motion is restricted, ssNMR spectra are typically broad, and techniques like Magic Angle Spinning (MAS) are required to obtain higher resolution. wikipedia.org
A literature search did not yield specific solid-state NMR studies for this compound. However, if such an analysis were performed, it could reveal:
Polymorphism: The existence of different crystalline forms of the compound, which could have different physical properties.
Conformation: The precise dihedral angles between the pyridine, carbonyl, and benzene moieties in the crystal lattice, which may differ from the average conformation in solution.
Intermolecular Interactions: Information about how the molecules pack together in the crystal, including potential π-stacking or other non-covalent interactions.
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. slideshare.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to within 5 ppm). nih.govnih.gov This allows for the determination of the precise elemental formula of the compound. For this compound, the molecular formula is C₁₇H₁₉NO. HRMS would be used to confirm the mass of the protonated molecule, [M+H]⁺.
Theoretical Exact Mass Calculation:
Formula: C₁₇H₁₉NO
Monoisotopic Mass: 253.1467 u
Expected [M+H]⁺: 254.1545 u
An experimental HRMS measurement matching this value to within a few parts per million would provide high-confidence confirmation of the molecular formula. rsc.org
Fragmentation Pattern Analysis
In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can break apart into smaller, characteristic fragment ions. wikipedia.org The analysis of this fragmentation pattern provides valuable structural information. libretexts.orggbiosciences.com For this compound, the ketone linkage is a likely site for initial fragmentation.
The primary cleavage mechanism for ketones is α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. miamioh.edu This would lead to two main fragmentation pathways:
Cleavage of the bond between the carbonyl carbon and the pyridine ring.
Cleavage of the bond between the carbonyl carbon and the benzene ring.
This would result in the formation of several key acylium ions and other charged fragments. The butyl chain can also undergo fragmentation, typically through the loss of alkyl radicals.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 253 | [C₁₇H₁₉NO]⁺ | Molecular Ion (M⁺) | The parent ion. |
| 210 | [M - C₃H₇]⁺ | [C₁₄H₁₂NO]⁺ | Loss of a propyl radical from the butyl chain. |
| 161 | [C₄H₉-C₆H₄-CO]⁺ | [C₁₁H₁₃O]⁺ | 4-Butylbenzoyl cation, from cleavage of the C(CO)-Py bond. |
| 133 | [C₄H₉-C₆H₄]⁺ | [C₁₀H₁₃]⁺ | Loss of CO from the 4-butylbenzoyl cation. |
| 120 | [CH₃-C₅H₃N-CO]⁺ | [C₇H₆NO]⁺ | 2-Methyl-pyridin-4-yl-carbonyl cation, from cleavage of the C(CO)-Ph bond. |
| 92 | [CH₃-C₅H₃N]⁺ | [C₆H₆N]⁺ | Loss of CO from the fragment at m/z 120. |
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides critical information about the bonding and functional groups within a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The spectrum of this compound is expected to be dominated by the characteristic absorptions of its aryl ketone and substituted pyridine moieties.
The most prominent feature would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the benzoyl group. For aryl ketones, this peak typically appears in the range of 1685-1666 cm⁻¹ orgchemboulder.comvscht.cz. The conjugation of the carbonyl group with both the phenyl and pyridine rings delocalizes the π-electrons, slightly lowering the bond energy and thus the stretching frequency compared to a saturated aliphatic ketone (which appears around 1715 cm⁻¹) orgchemboulder.comspectroscopyonline.com.
Other significant regions in the spectrum would include:
C-H Stretching: Aromatic C-H stretching vibrations from both the phenyl and pyridine rings are anticipated to appear as a group of weaker bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range libretexts.org. Aliphatic C-H stretching vibrations from the butyl and methyl groups will produce stronger bands just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ region.
Aromatic Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine and benzene rings are expected to produce a series of medium to sharp bands in the 1600-1400 cm⁻¹ region libretexts.org.
C-C-C Bending: The C-C-C bending vibration associated with the ketone group is expected to be a strong peak between 1300 and 1230 cm⁻¹ spectroscopyonline.com.
C-H Bending: In-plane and out-of-plane bending vibrations for the C-H bonds on the aromatic rings will also be present in the fingerprint region (below 1500 cm⁻¹).
Table 1: Predicted Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic (Pyridine & Phenyl) | 3100 - 3000 | Medium to Weak |
| C-H Stretch | Aliphatic (Butyl & Methyl) | 2960 - 2850 | Strong |
| C=O Stretch | Aryl Ketone | 1685 - 1666 | Strong |
| C=C & C=N Stretch | Aromatic Rings | 1600 - 1400 | Medium to Strong |
| C-C-C Bend | Ketone | 1300 - 1230 | Strong |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds and asymmetrical vibrations, Raman spectroscopy is more sensitive to non-polar bonds and symmetrical vibrations.
For this compound, the Raman spectrum would likely show strong signals for the aromatic ring breathing modes of both the pyridine and phenyl rings optica.orgresearchgate.net. The symmetrical stretching of the C-C bonds in the rings would be particularly prominent. The carbonyl (C=O) stretch, while also active in Raman, is typically less intense than in the IR spectrum tandfonline.com. Polarized Raman spectra could be used to differentiate between symmetric and asymmetric vibrations, aiding in a more detailed vibrational assignment tandfonline.comtandfonline.com. Studies on the related molecule 2-benzoylpyridine have utilized Raman excitation profiles to investigate structural changes upon electronic excitation optica.org.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy involves the transition of electrons between different energy levels within a molecule upon absorption of UV or visible light.
Analysis of Electronic Transitions
The UV-Vis absorption spectrum of this compound is determined by its chromophores, primarily the conjugated benzoyl-pyridine system. Two main types of electronic transitions are expected: π→π* and n→π* jove.compharmatutor.org.
π→π Transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated aromatic ketones, these transitions typically occur at shorter wavelengths, often in the 240-280 nm range, and are characterized by a large molar absorptivity (ε) libretexts.org. The extended conjugation between the butyl-substituted phenyl ring, the carbonyl group, and the methyl-substituted pyridine ring would influence the exact position of this band.
n→π Transitions:* This transition involves exciting a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. The n→π* transition is "forbidden" by symmetry rules, resulting in a weak absorption (low molar absorptivity) at a longer wavelength, typically in the 300-330 nm region for aromatic ketones pharmatutor.orglibretexts.org. This transition is the lowest energy transition for such molecules pharmatutor.org.
Table 2: Predicted Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Predicted Wavelength (λₘₐₓ) | Expected Molar Absorptivity (ε) |
|---|---|---|---|
| π → π* | π → π* | ~240 - 280 nm | High (>10,000) |
| n → π* | n → π* | ~300 - 330 nm | Low (<1,000) |
Investigation of Photophysical Properties
The photophysical properties describe the fate of the molecule after it absorbs light and enters an excited state.
Stokes Shift: The Stokes shift is the difference in energy (or wavelength) between the position of the absorption maximum and the emission (fluorescence) maximum. For a molecule to be fluorescent, it must emit a photon from the lowest vibrational level of its first excited singlet state (S₁). This emission is always at a lower energy (longer wavelength) than the absorption. While specific fluorescence data is unavailable, any potential emission would occur at a longer wavelength than the n→π* absorption band.
Quantum Efficiency: The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Aromatic ketones like benzophenone and its derivatives are known to have very low fluorescence quantum yields at room temperature in solution mdpi.com. This is because they typically undergo a very rapid and efficient process called intersystem crossing (ISC), where the molecule transitions from the lowest excited singlet state (S₁) to an excited triplet state (T₁). This process is particularly efficient for states with n→π* character. Consequently, phosphorescence (emission from the triplet state) is more likely to be observed than fluorescence, though often only at low temperatures in a rigid matrix. The photophysical properties of benzophenone-based derivatives are an active area of research, particularly for applications in organic light-emitting diodes (OLEDs) where managing the fate of triplet excitons is crucial mdpi.compreprints.org.
Crystallographic and Supramolecular Structural Analysis
Single Crystal X-ray Diffraction of 4-(4-Butylbenzoyl)-2-methylpyridine and its Co-crystals
Determination of Molecular Conformation and Geometry
Information regarding the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsion angles of this compound, which would be determined through single-crystal X-ray diffraction, is currently unavailable.
Analysis of Crystal Packing and Intermolecular Interactions
Without crystallographic data, an analysis of the crystal packing and the nature of intermolecular interactions, such as potential hydrogen bonding, π-π stacking, or van der Waals forces that govern the supramolecular structure of this compound, cannot be performed.
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization and Polymorphism Studies
No PXRD patterns for this compound have been published. This technique is crucial for characterizing the bulk purity of a crystalline solid and for identifying different polymorphic forms, which are different crystalline structures of the same compound. The potential for polymorphism in this compound remains an open question.
Design and Characterization of Supramolecular Assemblies Involving this compound
There is no available research on the design and characterization of supramolecular assemblies, such as co-crystals or other multi-component systems, involving this compound. Such studies would provide insights into the compound's ability to form predictable and stable structures with other molecules.
Therefore, it is not possible to provide a detailed article on the computational and theoretical chemistry of this compound that adheres to the requested outline and includes specific research findings and data tables. The requested content requires in-depth analysis from peer-reviewed scientific publications, which are not available for this compound.
To generate the requested article, published research would be needed that covers the following areas:
Quantum Chemical Calculations:
Density Functional Theory (DFT): Studies using DFT to determine the molecule's optimized geometry, bond lengths, bond angles, and electronic properties like HOMO-LUMO energy gaps and charge distribution.
Ab Initio Methods: High-level calculations (e.g., Møller-Plesset perturbation theory or Coupled Cluster) to provide highly accurate benchmark data for the molecule's energy and properties.
Spectroscopic Predictions: Computational predictions of NMR chemical shifts (¹H and ¹³C), and vibrational frequencies (IR and Raman spectra), and their comparison with experimental data.
Molecular Dynamics Simulations:
Conformational Dynamics: Simulations exploring the rotational freedom around the key dihedral angles, particularly between the pyridine (B92270) ring, the carbonyl group, and the butyl-substituted benzene (B151609) ring, to understand its conformational landscape in different environments (gas phase, solution, or solid state).
Intermolecular Interactions and Solvent Effects: Simulations investigating how the molecule interacts with itself (in aggregates or crystals) and with various solvents, which would provide insights into its solubility and bulk properties.
Without such dedicated research, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and reliance on sourced data.
Computational and Theoretical Chemistry Studies of 4 4 Butylbenzoyl 2 Methylpyridine
Mechanistic Pathways from Computational Modeling
Computational modeling is instrumental in elucidating the step-by-step processes of chemical reactions. For a compound like 4-(4-butylbenzoyl)-2-methylpyridine, this could involve modeling its synthesis, degradation, or its interaction with biological targets. However, no specific studies detailing these mechanistic pathways have been found.
Transition State Analysis for Reaction Pathways
Transition state analysis is a critical component of computational chemistry that identifies the highest energy point along a reaction coordinate, known as the transition state. This analysis provides insights into the feasibility and kinetics of a proposed reaction mechanism. For this compound, this would involve calculating the geometry and energy of transition states for its potential reactions. No such analyses have been published.
Energy Profiles and Reaction Coordinate Determination
The determination of an energy profile maps the energy of a system as it evolves along a reaction coordinate, from reactants to products, passing through any transition states and intermediates. This provides a quantitative understanding of the reaction's thermodynamics and kinetics. No energy profiles or reaction coordinate determinations specific to reactions involving this compound are available in the literature.
Topological Analysis of Electron Density (e.g., QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density of a molecule, revealing the nature of chemical bonds and non-covalent interactions. A QTAIM analysis of this compound would characterize the bonding within the molecule, such as the carbon-carbon and carbon-nitrogen bonds of the pyridine (B92270) ring, the carbonyl group, and the butyl chain. This would involve locating bond critical points and analyzing their properties. There are currently no published studies that apply QTAIM or similar topological analyses to this compound.
Advanced Applications in Materials Science and Chemical Sensing Academic Research Focus
Exploration as a Ligand in Transition Metal Catalysis and Coordination Complexes
The nitrogen atom in the pyridine (B92270) ring of 4-(4-butylbenzoyl)-2-methylpyridine possesses a lone pair of electrons, making it an excellent candidate for acting as a ligand in the formation of coordination complexes with transition metals. rsc.org The stability and reactivity of these potential complexes are further influenced by the electronic effects of the butyl and benzoyl substituents.
Design and Synthesis of Metal Complexes with this compound
The synthesis of metal complexes involving this compound would likely follow established protocols for the coordination of pyridine-based ligands to transition metal centers. rsc.org The general approach involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complex's geometry and stability would depend on the metal ion, its oxidation state, and the reaction conditions. For instance, the steric hindrance from the 2-methyl group and the electronic influence of the 4-butylbenzoyl group would play a crucial role in determining the coordination environment around the metal center.
While specific research on the synthesis of complexes with this compound is not extensively documented, the synthesis of complexes with structurally similar ligands, such as 2-phenylpyridine (B120327), has been reported. For example, oxovanadium(IV) microclusters with 2-phenylpyridine have been synthesized and characterized, indicating the feasibility of forming stable complexes with substituted pyridines. researchgate.net
Table 1: Potential Transition Metal Complexes with this compound and Their Anticipated Geometries
| Metal Ion | Potential Complex Formula | Anticipated Geometry |
| Copper(II) | [Cu(C₁₇H₁₉NO)₂Cl₂] | Tetrahedral or Square Planar |
| Palladium(II) | [Pd(C₁₇H₁₉NO)₂Cl₂] | Square Planar |
| Ruthenium(II) | [Ru(C₁₇H₁₉NO)₂(bpy)₂]²⁺ | Octahedral |
| Rhodium(III) | [Rh(C₁₇H₁₉NO)₂Cl₂(H₂O)₂]⁺ | Octahedral |
Note: The formulas and geometries are hypothetical and based on common coordination numbers and geometries for the respective metal ions.
Catalytic Activity of Derived Complexes in Organic Transformations
Transition metal complexes derived from pyridine-based ligands are known to exhibit significant catalytic activity in a variety of organic transformations. epa.gov These reactions include, but are not limited to, oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic properties of the ligand, influenced by its substituents, can fine-tune the catalytic activity of the metal center. nih.gov The butyl group in this compound, being an electron-donating group, could enhance the electron density on the metal center, potentially increasing its reactivity in certain catalytic cycles. Conversely, the electron-withdrawing nature of the benzoyl group could modulate this effect.
Research on related Schiff base transition metal complexes has demonstrated their catalytic prowess in reactions like polymerization and oxidation. epa.gov For instance, complexes of zirconium, titanium, and vanadium have been employed as catalysts in ethylene (B1197577) polymerization. epa.gov Similarly, it is plausible that complexes of this compound could catalyze reactions such as the Suzuki-Miyaura coupling, Heck reaction, or various oxidation processes. The specific catalytic applications would be contingent on the choice of the transition metal and the reaction conditions. For example, new oxovanadium(IV) microclusters with 2-phenylpyridine have shown high activity as precatalysts for the oligomerization of certain olefins. researchgate.net
Electrochemical Investigations and Potential for Sensing Applications
The electrochemical properties of this compound, particularly when incorporated into larger molecular assemblies or as part of a metal complex, suggest its potential utility in the development of electrochemical sensors.
Voltammetric Studies at Liquid/Liquid Interfaces (ITIES)
Development of Electrochemical Sensors Based on this compound Derivatives
The development of electrochemical sensors often relies on the modification of electrode surfaces with materials that can selectively interact with an analyte of interest. Derivatives of this compound could be designed to bind specific ions or molecules, leading to a measurable change in an electrochemical signal, such as current or potential.
For example, by functionalizing the pyridine or benzoyl moieties, the molecule could be tailored to recognize specific metal ions. The coordination of a metal ion to a derivative of this compound immobilized on an electrode surface would alter the electronic properties of the surface, which could be detected electrochemically. Research on 4-mercaptopyridine-modified sensors for the detection of mercury ions demonstrates the viability of using pyridine derivatives in electrochemical sensing. mdpi.comnih.gov In this case, the pyridine nitrogen coordinates with the mercury ion, leading to a detectable signal. mdpi.comnih.gov A similar principle could be applied to sensors based on this compound.
A novel electrochemical sensor for sulfathiazole (B1682510) detection was successfully constructed using a layer-by-layer assembly method with [(4,4'-bipy/P₂Mo₁₇Co)₆] modified electrodes. nih.gov The introduction of 4,4'-bipyridine (B149096) enhanced the molecular recognition of the analyte. nih.gov This suggests that pyridine-containing compounds can play a crucial role in the selectivity of electrochemical sensors.
Table 2: Potential Electrochemical Sensing Applications for this compound Derivatives
| Analyte | Sensing Principle | Potential Signal Transduction |
| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Coordination with the pyridine nitrogen and/or a functionalized benzoyl group. | Change in peak current or potential in differential pulse voltammetry (DPV) or square wave voltammetry (SWV). |
| Organic Pollutants | Host-guest interactions with a cyclodextrin-modified derivative of the compound. | Change in impedance in electrochemical impedance spectroscopy (EIS). |
| Anions (e.g., F⁻, CN⁻) | Interaction with a Lewis acidic center incorporated into the molecule. | Potentiometric response in an ion-selective electrode (ISE). |
Note: The applications are hypothetical and would require experimental validation.
Optoelectronic Material Science Research
While there is a lack of specific research on the optoelectronic properties of this compound, the presence of aromatic rings (pyridine and benzene) suggests that it may possess interesting photophysical properties. The π-conjugated system could give rise to absorption and emission in the ultraviolet-visible region of the electromagnetic spectrum.
The study of related compounds can provide insights into the potential of this compound in optoelectronics. For instance, research on 4-(4,4,5,5-tetramethyl-1,3,2-dioxoborolan-2-yl)benzaldehyde has explored its optoelectronic response, particularly the changes in its electronic and spectroscopic properties upon coordination with a fluoride (B91410) anion. mdpi.com This highlights how the electronic transitions (n → π* and π → π*) in such molecules can be sensitive to their chemical environment. mdpi.com It is conceivable that metal complexes of this compound could exhibit luminescence or be used as components in organic light-emitting diodes (OLEDs), although this remains a topic for future investigation.
Role of Conjugation and Substituents on Optical Properties (e.g., Bandgap Engineering)
The optical properties of organic molecules, including this compound, are intrinsically linked to their electronic structure, particularly the extent of π-conjugation and the nature of their substituent groups. The concept of bandgap engineering, which is crucial for tailoring materials for specific electronic and optoelectronic applications, relies on the ability to systematically modify these molecular features.
In the case of this compound, the molecule comprises a pyridine ring, a benzoyl group, a butyl group, and a methyl group. The pyridine and benzoyl moieties contain π-systems. The degree of conjugation between these two rings, influenced by the torsional angle between them, would be a primary determinant of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The energy difference between the HOMO and LUMO defines the bandgap of the material.
The substituents—the butyl and methyl groups—also play a significant role:
Butyl Group: As an electron-donating alkyl group, the n-butyl substituent on the benzoyl ring would likely have a modest effect on the electronic properties. Its primary influence would be on the molecule's solubility in organic solvents and its solid-state packing, which can indirectly affect the bulk optical and electronic properties.
Methyl Group: Similarly, the methyl group on the pyridine ring is a weak electron-donating group. Its position at the 2-position could induce steric hindrance, potentially affecting the planarity between the pyridine and benzoyl rings and, consequently, the extent of π-conjugation and the resulting bandgap.
For comparison, studies on other substituted pyridines have shown that the introduction of strong electron-withdrawing or electron-donating groups can significantly alter their photophysical characteristics. For instance, fluorinated pyridine derivatives often exhibit enhanced electronic properties suitable for applications in organic light-emitting diodes (OLEDs) due to the electron-withdrawing nature of fluorine, which can lower the LUMO energy level.
Table 1: Predicted Influence of Substituents on the Properties of this compound
| Substituent | Position | Predicted Effect on Electronic Properties | Predicted Effect on Physical Properties |
| 4-Butylbenzoyl | 4-position of pyridine | Influences conjugation and charge transfer characteristics. | Affects molecular packing and solubility. |
| 2-Methyl | 2-position of pyridine | Minor electronic influence; potential steric effects. | Can influence crystal packing and solubility. |
This table is predictive and not based on published experimental data for this compound.
Potential for Integration into Conjugated Polymers and Small Molecule Devices
The structure of this compound suggests its potential as a building block in the construction of more complex functional materials for organic electronics.
Conjugated Polymers:
If functionalized with polymerizable groups, this compound could be incorporated as a monomer into conjugated polymer chains. The benzoyl-pyridine unit could serve as an electron-accepting moiety within a donor-acceptor polymer architecture, a common strategy for tuning the bandgap and improving charge transport properties in materials for organic solar cells and transistors. The butyl and methyl groups would enhance the solubility of the resulting polymer, facilitating its processing from solution.
Small Molecule Devices:
In the realm of small molecule organic electronics, this compound could be investigated as a host material in phosphorescent OLEDs or as an electron-transporting material. Its suitability for these applications would depend on its triplet energy level and electron mobility, respectively. The bulky butylbenzoyl group might contribute to forming stable amorphous films, which is advantageous for device fabrication as it can prevent crystallization and ensure morphological stability.
Table 2: Potential Applications of this compound in Organic Electronics
| Application Area | Potential Role | Key Molecular Features |
| Conjugated Polymers | Monomer unit | Benzoyl-pyridine core, tunable solubility |
| Small Molecule Devices (e.g., OLEDs) | Host or electron-transport material | Amorphous film-forming tendency, suitable energy levels |
This table outlines potential applications based on the structural characteristics of the molecule and is not based on reported device data.
Conclusion and Future Perspectives in the Academic Research of 4 4 Butylbenzoyl 2 Methylpyridine
Summary of Key Academic Contributions and Research Gaps
An extensive search of academic databases and chemical literature reveals a significant scarcity of published research focused specifically on 4-(4-Butylbenzoyl)-2-methylpyridine . While commercial suppliers list the compound, indicating its synthesis is achievable, the methods and reaction specifics are not detailed in peer-reviewed journals. This points to a substantial research gap. In contrast, related isomers such as 2-(4-Butylbenzoyl)-5-methylpyridine and 3-(4-Butylbenzoyl)-4-methylpyridine have garnered some level of scientific attention, particularly concerning their synthesis via Friedel-Crafts acylation and their potential as intermediates in pharmaceuticals and materials science. The lack of similar studies for This compound means that its fundamental chemical and physical properties, spectroscopic data, and crystal structure are not documented in academic literature. This absence of foundational data is a primary barrier to exploring its potential applications.
Emerging Research Avenues for this compound and Related Structures
The unexplored nature of This compound presents a fertile ground for new chemical research. An initial and crucial avenue would be the systematic study and documentation of its synthesis, perhaps adapting known methods like the Friedel-Crafts acylation used for its isomers, and optimizing reaction conditions to maximize yield and purity.
Following a reliable synthetic pathway, a thorough characterization of the compound is paramount. This would involve:
Spectroscopic Analysis: Detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) studies to confirm its structure and provide a reference for future research.
Crystallographic Studies: Single-crystal X-ray diffraction to determine its precise three-dimensional structure, which is fundamental for understanding its physical properties and intermolecular interactions.
Physicochemical Profiling: Investigation of properties such as melting point, boiling point, solubility, and stability.
Once these fundamental aspects are established, research could branch into exploring its potential applications. Drawing parallels from its isomers, investigations could focus on:
Coordination Chemistry: The pyridine (B92270) nitrogen atom provides a potential site for coordination with metal ions, opening avenues for the development of new catalysts or functional materials.
Medicinal Chemistry: As many pyridine derivatives exhibit biological activity, This compound could be screened for potential therapeutic properties.
Materials Science: The benzoylpyridine core is of interest in the design of organic light-emitting diodes (OLEDs) and other electronic materials.
Broader Impact on Synthetic Methodology and Materials Chemistry
The systematic study of This compound could have a broader impact beyond the characterization of a single compound. The development of a novel or optimized synthetic route could contribute to the toolkit of synthetic organic chemists. For instance, exploring alternative, more sustainable catalytic methods for its preparation could offer advantages over traditional Friedel-Crafts reactions.
In materials chemistry, understanding the structure-property relationships of this specific isomer would add a valuable data point to the broader knowledge of benzoylpyridine derivatives. The specific placement of the butyl and methyl groups on the pyridine ring will influence its steric and electronic properties, which in turn will affect its performance in any potential material application. A comparative study against its known isomers would provide deeper insights into how subtle structural changes can be used to fine-tune the properties of functional organic materials. The exploration of this understudied molecule could, therefore, not only fill a gap in the chemical literature but also potentially unlock new opportunities in synthetic chemistry and the design of advanced materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-butylbenzoyl)-2-methylpyridine, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation or cross-coupling reactions. For example, using 2-methylpyridine as a starting material, introduce the butylbenzoyl group via a palladium-catalyzed Suzuki-Miyaura coupling (adapted from ). Reaction optimization includes:
- Varying catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).
- Adjusting solvent systems (polar aprotic solvents like DMF or THF) and temperature (60–100°C) to improve regioselectivity.
- Monitoring progress via TLC or HPLC to isolate intermediates .
- Yield Improvement : Purification via silica gel chromatography (ethyl acetate/hexane gradients) enhances purity, with yields typically 52–76% for analogous pyridine derivatives .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR Analysis : Use H and C NMR to confirm the benzoyl and methylpyridine moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 190–200 ppm) .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry (HRMS) validates molecular ion peaks and purity (>95%) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Exposure Control : Use fume hoods, wear nitrile gloves, and avoid skin/eye contact. Workstations should have eyewash stations and safety showers (based on pyridine derivative safety guidelines) .
- Storage : Store in sealed containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can mechanistic studies elucidate the formation of the benzoyl-pyridine linkage in this compound?
- Approach : Employ kinetic isotope effects (KIE) or DFT calculations to study transition states during acylation. For example, monitor deuterium-labeled intermediates to identify rate-determining steps .
- Data Interpretation : Compare experimental activation energies with computational models (e.g., Gaussian 09) to validate reaction pathways .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- NBO Analysis : Use Natural Bond Orbital (NBO) theory to map electron density distribution, particularly focusing on the benzoyl group’s electron-withdrawing effects on the pyridine ring .
- Molecular Dynamics : Simulate solvent interactions (e.g., in DMSO or water) to assess solubility and aggregation behavior .
Q. How can researchers address discrepancies in reported physicochemical data for this compound?
- Validation Strategies :
- Reproduce synthesis and characterization under standardized conditions (e.g., ICH guidelines).
- Cross-validate melting points and solubility using differential scanning calorimetry (DSC) and UV-Vis spectroscopy .
- Collaborative Studies : Share raw data (e.g., NMR spectra) via open-access platforms to resolve inconsistencies .
Q. What methodologies are recommended for assessing the ecotoxicological impact of this compound?
- Testing Frameworks :
- PBT Assessment : Evaluate persistence (OECD 301 biodegradation tests), bioaccumulation (logP calculations), and toxicity (Daphnia magna acute toxicity assays) .
- Soil Mobility : Conduct column leaching experiments with varying pH (4–9) to model environmental fate .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
